molecular formula C56H100N16O17S B7543663 Poly-RX

Poly-RX

Cat. No. B7543663
M. Wt: 1301.6 g/mol
InChI Key: HFMDLUQUEXNBOP-OLYKAHIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poly-RX is a novel polymer that has gained attention in scientific research due to its unique properties. This polymer is synthesized using a specific method that allows for the creation of a highly branched, cross-linked structure. The resulting polymer has shown promise in various applications, including drug delivery, tissue engineering, and biocompatible coatings.

Scientific Research Applications

  • Poly(2-oxazoline)s as Polymer Therapeutics :

    • These polymers are used in biomaterials design and for polymer therapeutics.
    • They exhibit biocompatibility, modulatable solubility, size, architecture, and chemical functionality.
    • Applications include POx-protein conjugates, POx-drug conjugates, POx-based polyplexes, and POx micelles for drug delivery (Luxenhofer et al., 2012).
  • Modification of Polyoxazolines for Tunable Properties :

    • Polyoxazolines are studied for their tunable properties similar to poly(ethylene glycol) (PEG).
    • They can be functionalized through various methods to modulate their chemical structure (Guillerm et al., 2012).
  • Poly(3,4‐alkylenedioxypyrroles) for Electroactive Applications :

    • These polymers have applications in conducting coatings, electrochromic windows and displays, chemical sensors, bioactive materials, and mechanical actuators due to their high conductivity and rapid redox switching (Walczak & Reynolds, 2006).
  • Superhydrophobic Polyhydroxyalkanoates :

    • Used in environmental cleaning of oil or solvent pollutions and for antibioadhesion in implants due to their superhydrophobic, biodegradable, and biocompatible nature (Che, Wei, & Chen, 2018).
  • Double-stranded RNA Homopolymer as pH-sensitive Drug Carrier :

    • Poly(rC).poly(rG) exhibits proton buffering capacity and can form complexes with anticancer drugs, releasing them at endosomal pH for enhanced anticancer activity (Asayama et al., 2008).
  • Poly(lactic acid) Modifications :

    • Polylactic acid (PLA) is used in consumer and biomedical applications due to its biodegradability and the possibility of achieving desired properties through modifications (Rasal, Janorkar, & Hirt, 2010).
  • Nano-/Micro-fabrication of Crosslinked Poly(tetrafluoroethylene) :

    • This involves a novel fabrication method using thermal and radiation processes for creating nano- and micro-structures, potentially applicable in various technological areas (Kobayashi et al., 2013).
  • Fermentative Production of Poly(lactate-co-glycolate) :

    • This biodegradable and biocompatible synthetic polymer is produced in a one-step fermentation process in Escherichia coli for use in various biomedical applications (Choi et al., 2016).
  • Applications of Polyoxometalates (POMs) :

    • POMs are used in applications based on their redox properties, photochemical response, conductivity, and ionic weights, primarily in the field of chemistry and technology (Katsoulis, 1998).
  • Melt Rheology of Polyolefins :

    • This study focuses on the application and characterization aspects of the melt rheology of polyolefins, which are widely used in thermoplastic polymers (Gahleitner, 2001).

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38-,39+,40+,41+,42+,43-,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDLUQUEXNBOP-OLYKAHIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H100N16O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unk-Dab-Thr-Dab-Dab(1)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).H2SO4

CAS RN

1405-20-5
Record name Polymyxin B, sulfate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
C Yu, J Ayala, C Tran, J Gay, A Santiago… - 2008 IEEE/SEMI …, 2008 - ieeexplore.ieee.org
During manufacturing transitioning from 90 nm to 65 nm node in IBM's 300 mm fab, FEOL (front end of line) defect pareto shifted as a result of the changes in integration scheme. By …
Number of citations: 1 ieeexplore.ieee.org
E Santoyo, S Santoyo-Gutierrez, A Garcı́a… - Applied Thermal …, 2001 - Elsevier
With the goal of increasing understanding of drilling fluid temperature behaviour during geothermal well drilling operations, and for providing a database for a better development of …
Number of citations: 88 www.sciencedirect.com
NA Erkamp, M Farag, D Qian, T Sneideris, TJ Welsh… - bioRxiv, 2023 - biorxiv.org
… We will refer to poly-rA and poly-rC as polyrX in this section. We … of poly-rX and PEG (Figure 3a). The images were analysed to determine if condensates form, to quantify the total poly-rX …
Number of citations: 3 www.biorxiv.org
P TRAUB, WJ NELSON - 1983 - degruyter.com
In a continuation of our studies on the association of the intermediate filament protein vimentin with unfolded ribosomal subunits, rRNA and various naturally occurring RNAs and DNAs, …
Number of citations: 37 www.degruyter.com
A Fujie, T Kawai - Die Makromolekulare Chemie …, 1975 - Wiley Online Library
The polymerization of methyl methacrylate (MMA) was studied in the presence of poly(α‐amino acid)s, water, and copper(II) ion. It was found that the polymerization behaviour depends …
Number of citations: 12 onlinelibrary.wiley.com
WN Kelly, MJ Ho, T Smith, K Bullers, A Kumar - Journal of the American …, 2023 - Elsevier
… Lenaghan 48 UK 6 136 69 67 Mixed Age/Poly Rx C No mention Home Moderate-high Low … Van der Meer 76 Netherlands 3 164 76 71 Mixed Age/Poly Rx CPC No mention Pharmacy …
Number of citations: 4 www.sciencedirect.com
G Losse, W Naumann, H Raddatz… - Collection of …, 1988 - cccc.uochb.cas.cz
Polyglycine, polyalanine, polyleucine, poly-α-glutamic acid, poly-γ-glutamic acid and poly-α-lysine were complexed with insulin under non-denaturating conditions. The liberation …
Number of citations: 2 cccc.uochb.cas.cz
KM Pollard, JE Jones, EM Tan… - Clinical immunology and …, 1986 - Elsevier
Three IgM monoclonal anti-DNA antibodies were produced by hybridoma techniques from an MRL - lpr lpr mouse using denatured DNA (dDNA) as the selection antigen. All three …
Number of citations: 24 www.sciencedirect.com
D Rutledge - 1999 - books.google.com
This innovative book provides a stimulating introduction to analog electronics by analyzing the design and construction of a radio transceiver. The author provides essential theoretical …
Number of citations: 55 books.google.com
JM Sequaris, B Malfoy, P Valenta… - Bioelectrochemistry and …, 1976 - Elsevier
The electrochemical behaviour of DNA of various origin and of biosynthetic polynucleotides at a charged mercury/solution interface was studied in relation to their respective …
Number of citations: 35 www.sciencedirect.com

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